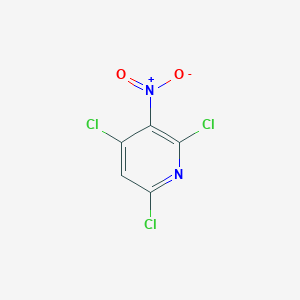

2,4,6-Trichloro-3-nitropyridine

Description

BenchChem offers high-quality 2,4,6-Trichloro-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trichloro-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZFGUJBDRDICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483645 | |

| Record name | 2,4,6-Trichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-13-2 | |

| Record name | 2,4,6-Trichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyridine core, substituted with three chlorine atoms and a nitro group, offers multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The electron-withdrawing nature of both the chlorine atoms and the nitro group renders the pyridine ring susceptible to nucleophilic substitution reactions, a key transformation in the construction of diverse molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-Trichloro-3-nitropyridine, offering insights into its handling, characterization, and reactivity. As a Senior Application Scientist, the following sections are structured to not only present factual data but also to provide the underlying scientific context and practical experimental guidance.

Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₅HCl₃N₂O₂ | [1] |

| Molecular Weight | 227.43 g/mol | [1] |

| CAS Number | 60186-13-2 | [1] |

| Appearance | Solid | |

| Melting Point | 84-85 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | General solubility in organic solvents is expected, but quantitative data is not readily available. | |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Reactivity

The synthesis of 2,4,6-Trichloro-3-nitropyridine is not extensively detailed in publicly available literature; however, analogous syntheses of related polychlorinated nitropyridines suggest that it can be prepared through the nitration of a corresponding trichloropyridine precursor. For instance, the synthesis of 2,6-dichloro-3-nitropyridine involves the nitration of 2,6-dichloropyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid.[2] A similar approach, starting from 2,4,6-trichloropyridine, would be a logical synthetic route.

The reactivity of 2,4,6-Trichloro-3-nitropyridine is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is highly electron-deficient due to the inductive and resonance effects of the three chlorine atoms and the powerful electron-withdrawing nitro group. This makes the carbon atoms of the ring, particularly those bearing chlorine atoms, highly electrophilic and susceptible to attack by nucleophiles. The positions ortho and para to the nitro group are especially activated. The sequential and regioselective displacement of the chlorine atoms can be achieved by controlling the reaction conditions and the nature of the nucleophile, offering a pathway to a wide array of substituted pyridine derivatives.

Experimental Protocols for Characterization

To ensure the identity and purity of 2,4,6-Trichloro-3-nitropyridine, as well as to determine its key physicochemical properties, a series of analytical experiments are essential. The following protocols are provided as a guide for researchers in a laboratory setting.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.[3]

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline 2,4,6-Trichloro-3-nitropyridine.[4]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[5]

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 10-15°C below the expected melting point (84-85°C), then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point of the sample.

Solubility Assessment

Determining the solubility of 2,4,6-Trichloro-3-nitropyridine in various organic solvents is crucial for its application in synthesis and for purification processes like recrystallization.

Methodology:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: To a series of small, sealed vials, add a pre-weighed amount of 2,4,6-Trichloro-3-nitropyridine (e.g., 10 mg).[6]

-

Solvent Addition: Add a measured volume of a selected solvent (e.g., 0.1 mL) to the first vial.[6]

-

Observation: Vigorously agitate the vial (e.g., using a vortex mixer) for 1-2 minutes and visually inspect for complete dissolution.[7] If the solid dissolves, the compound is soluble at that concentration. If not, continue adding the solvent in measured increments (e.g., 0.1 mL) and agitating until the solid dissolves or a large volume of solvent has been added.

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared and equilibrated. The concentration of the dissolved compound in the supernatant can then be determined using a suitable analytical technique like HPLC-UV.[8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the single proton on the pyridine ring, the ¹H NMR spectrum is expected to be simple, showing a singlet in the aromatic region. The exact chemical shift will be influenced by the deshielding effects of the three chlorine atoms and the nitro group.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached electronegative atoms and the nitro group.

Methodology for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of 2,4,6-Trichloro-3-nitropyridine for ¹H NMR (20-50 mg for ¹³C NMR).[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.[9][10]

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[11]

-

Analysis: Acquire the NMR spectrum according to the instrument's standard operating procedures.[9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-Cl stretches: Typically appear in the fingerprint region (below 1000 cm⁻¹).

-

C=N and C=C stretches (aromatic ring): Expected in the 1400-1600 cm⁻¹ region.

-

N-O stretches (nitro group): Strong, characteristic absorptions are expected around 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).[12]

Methodology for Solid-State IR (ATR):

-

Sample Placement: Place a small amount of the powdered 2,4,6-Trichloro-3-nitropyridine directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum according to the instrument's software instructions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Molecular Ion Peak: In techniques like Electron Ionization (EI), a molecular ion peak (M⁺) corresponding to the molecular weight of 227.43 g/mol is expected. The isotopic pattern of the three chlorine atoms will be a distinctive feature.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂), chlorine atoms (-Cl), or cleavage of the pyridine ring.

Methodology for GC-MS:

-

Sample Preparation: Prepare a dilute solution of 2,4,6-Trichloro-3-nitropyridine in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Analysis: The compound will be separated on the GC column and then ionized and detected by the mass spectrometer. The resulting mass spectrum will provide the molecular weight and fragmentation data.[13]

Safety and Handling

2,4,6-Trichloro-3-nitropyridine is a chemical that requires careful handling in a laboratory setting. The following hazard and precautionary statements are based on available safety data.[1][14]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

-

AMERICAN ELEMENTS®. 2,4,6-Trichloro-3-nitropyridine | CAS 60186-13-2.

-

Sigma-Aldrich. 2,4,6-Trichloro-3-nitropyridine | 60186-13-2.

-

ChemicalBook. 2,6-Dichloro-3-nitropyridine | 16013-85-7.

-

BLD Pharm. 60186-13-2|2,4,6-Trichloro-3-nitropyridine.

-

PubChem. 2,4,6-Trichloro-5-nitropyrimidine | C4Cl3N3O2 | CID 4297843.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0.

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.

-

ICCVAM. Test Method Protocol for Solubility Determination.

-

SlideShare. experiment (1) determination of melting points.

-

Google Patents. CN104892497A - Synthetic method of 2,4,6-trichloropyridine.

-

NIST WebBook. 2-Chloro-3-nitropyridine.

-

StuDocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Course Hero. DETERMINATION OF MELTING POINTS.

-

alwsci. How To Prepare And Run An NMR Sample.

-

Chemistry LibreTexts. Solid State NMR Experimental Setup.

-

Benchchem. Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.

-

PrepChem.com. Synthesis of 2,5,6-trichloro-3-nitropyridine.

-

Benchchem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

-

European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE.

-

ResearchGate. (PDF) 2,6-Dichloro-3-nitropyridine.

-

Cuesta College. Experiment 1: Melting-point Determinations.

-

Bruker. Nmr spectroscopy for solids.

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

-

Western University. NMR Sample Preparation.

-

DTIC. Solubility Report of 2,4,6-Trinitrotoluene (TNT).

-

University of Calgary. Melting point determination.

-

Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

nanodata.eu. Procedure for solubility testing of NM suspension.

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy.

-

MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.

-

PMC - NIH. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

-

YouTube. 14.1 Introduction to IR Spectroscopy | Organic Chemistry.

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.

-

ResearchGate. Figure 4. Partial 1 H NMR spectra (500 MHz) collected after treating....

-

PubChem. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017.

-

ChemicalBook. 2-Amino-6-chloro-3-nitropyridine CAS#: 27048-04-0.

-

The Royal Society of Chemistry. Electronic Supplementary Information.

Sources

- 1. americanelements.com [americanelements.com]

- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 3. athabascau.ca [athabascau.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Chloro-3-nitropyridine [webbook.nist.gov]

Spectroscopic Scrutiny of a Key Synthetic Intermediate: A Technical Guide to the ¹H and ¹³C NMR of 2,4,6-Trichloro-3-nitropyridine

For Immediate Release

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in modern organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For complex, highly substituted heteroaromatic compounds like 2,4,6-trichloro-3-nitropyridine, NMR is indispensable for confirming identity, purity, and for guiding synthetic transformations.

The pyridine ring, a fundamental scaffold in medicinal chemistry, exhibits a distinct electronic landscape that is significantly perturbed by the presence of substituents. The electronegativity and resonance effects of the three chlorine atoms and the strongly electron-withdrawing nitro group in 2,4,6-trichloro-3-nitropyridine create a unique electronic environment, which is reflected in its NMR spectra.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2,4,6-trichloro-3-nitropyridine is predicted to be simple, consisting of a single signal corresponding to the lone proton on the pyridine ring.

Table 1: Predicted ¹H NMR Data for 2,4,6-Trichloro-3-nitropyridine

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.8 - 8.2 | Singlet (s) |

The predicted downfield chemical shift of the H-5 proton is a direct consequence of the cumulative electron-withdrawing effects of the three chlorine atoms and the nitro group. These substituents deshield the proton, causing it to resonate at a lower field compared to unsubstituted pyridine. The absence of adjacent protons results in a singlet multiplicity.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of 2,4,6-trichloro-3-nitropyridine is expected to display five distinct signals, one for each of the carbon atoms in the pyridine ring. The chemical shifts are significantly influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for 2,4,6-Trichloro-3-nitropyridine

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 155 - 160 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

The carbons directly bonded to the electronegative chlorine atoms (C-2, C-4, C-6) and the nitro group (C-3) are expected to be significantly deshielded, resulting in downfield chemical shifts. The C-5 carbon, bearing the only hydrogen atom, is predicted to be the most shielded of the ring carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 2,4,6-trichloro-3-nitropyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) if solubility is an issue. The choice of solvent can slightly influence chemical shifts.[1]

-

Concentration: Prepare a solution of approximately 5-10 mg of 2,4,6-trichloro-3-nitropyridine in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-180 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a good quality spectrum.

-

4.3. Data Processing and Analysis

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and multiplicities to assign the signals to the respective nuclei in the molecule.

Molecular Structure and NMR Correlation

The following diagram illustrates the structure of 2,4,6-trichloro-3-nitropyridine and the correlation between the atoms and their predicted NMR signals.

Caption: Molecular structure of 2,4,6-Trichloro-3-nitropyridine and its correlation with predicted NMR signals.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for 2,4,6-trichloro-3-nitropyridine. The presented data, based on established principles of NMR spectroscopy, serves as a valuable reference for the identification and characterization of this important synthetic intermediate. The detailed experimental protocol offers a standardized approach for acquiring high-quality NMR spectra, ensuring data integrity and reproducibility. For definitive structural confirmation, it is always recommended to acquire and interpret a full suite of spectroscopic data on a purified sample.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data. [Link]

Sources

Mass spectrometry analysis of 2,4,6-Trichloro-3-nitropyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4,6-Trichloro-3-nitropyridine

Foreword: A Modern Analytical Imperative

2,4,6-Trichloro-3-nitropyridine (TCNP) is a highly functionalized pyridine derivative. Its structural complexity, featuring a nitro group and multiple chlorine atoms on an aromatic ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise characterization of such molecules is not merely an academic exercise; it is a critical checkpoint in drug development, process optimization, and environmental monitoring to ensure purity, identify byproducts, and understand metabolic fate. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the cornerstone technology for this purpose.[3]

This guide moves beyond a simple recitation of methods. It is designed to provide researchers and drug development professionals with a cohesive analytical strategy, grounded in the fundamental principles of ionization and fragmentation. We will explore the causality behind methodological choices, ensuring that each step—from sample preparation to data interpretation—is a self-validating system for achieving robust and reliable results.

Foundational Strategy: The Analytical Workflow

A successful mass spectrometry analysis is a multi-stage process where each step is optimized to preserve the integrity of the analyte and maximize the quality of the resulting data. The logical flow for TCNP analysis is a cascade of sample purification, chromatographic separation, and mass-to-charge ratio determination.

Figure 1: General workflow for the mass spectrometry analysis of 2,4,6-Trichloro-3-nitropyridine.

Sample Preparation: The Art of Isolation

The quality of your data is fundamentally limited by the quality of your sample. For a compound like TCNP, which may be present in complex matrices such as synthesis reaction mixtures or environmental water samples, a robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte to a detectable level.[4][5]

Field-Proven Protocols:

A. Solid-Phase Extraction (SPE) for Aqueous Samples: SPE is a highly effective technique for extracting and concentrating organic pollutants from water.[4] The choice of sorbent is critical; for a moderately polar compound like TCNP, a reversed-phase sorbent like a polymeric divinylbenzene-based material is often an excellent choice due to its broad affinity for organic molecules.

-

Step 1: Cartridge Conditioning: Activate a 500 mg polymeric SPE cartridge by passing 5 mL of methanol, followed by 5 mL of Milli-Q water. Do not allow the cartridge to dry.

-

Step 2: Sample Loading: Pass 500 mL of the aqueous sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

-

Step 3: Washing: Wash the cartridge with 5 mL of Milli-Q water to remove salts and other highly polar impurities.

-

Step 4: Elution: Elute the retained TCNP from the cartridge using 10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Step 5: Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a solvent compatible with the subsequent chromatographic analysis (e.g., acetonitrile for LC-MS, hexane for GC-MS).[4]

B. Liquid-Liquid Extraction (LLE) for Organic Reaction Mixtures: For samples from a synthesis process, LLE can effectively partition TCNP away from inorganic reagents or highly polar byproducts.

-

Step 1: Dilution: Dilute 1 mL of the reaction mixture in 20 mL of deionized water.

-

Step 2: Extraction: Transfer the diluted mixture to a separatory funnel and extract three times with 20 mL portions of dichloromethane.

-

Step 3: Combine & Dry: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Step 4: Concentration: Filter off the drying agent and evaporate the solvent. Reconstitute in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

Given its structure, TCNP is expected to be sufficiently volatile and thermally stable for GC-MS analysis.[6][7] This technique combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it a "gold standard" for forensic and environmental analysis.[7]

Ionization: Generating the Analytical Signal

The choice of ionization technique dictates the nature of the mass spectrum. For GC-MS, two methods are paramount: Electron Ionization (EI) and Chemical Ionization (CI).[8]

-

Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[8] This process is highly efficient and reproducible, leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, rich in structural information and ideal for library matching.[9][10] However, the molecular ion (the intact ionized molecule) may be weak or absent for some compounds.[8]

-

Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (like methane or ammonia) to gently ionize the analyte through proton transfer or adduct formation.[11] The result is significantly less fragmentation and a prominent quasi-molecular ion peak (e.g., [M+H]⁺), which is invaluable for unambiguously determining the molecular weight of the compound.[8]

Expert Insight: For a novel compound or a critical purity assessment, running the sample in both EI and CI modes is a powerful strategy. CI confirms the molecular weight, while EI provides the detailed structural fingerprint for confirmation and identification of potential isomers or impurities.

Proposed EI Fragmentation Pathway for TCNP

The fragmentation of TCNP under EI is governed by the stability of the aromatic ring and the nature of its substituents: three chlorine atoms and a nitro group. The molecular ion (M⁺˙) will have a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). The primary fragmentation events are predictable losses of these substituents.

Sources

- 1. Page loading... [guidechem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. mdpi.com [mdpi.com]

- 5. Research Portal [ujcontent.uj.ac.za]

- 6. emerypharma.com [emerypharma.com]

- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. What are the common ionization methods for GC/MS [scioninstruments.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 11. acdlabs.com [acdlabs.com]

Infrared (IR) spectroscopy of 2,4,6-Trichloro-3-nitropyridine

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4,6-Trichloro-3-nitropyridine

Abstract

This technical guide offers a comprehensive analysis of the infrared (IR) spectroscopy of 2,4,6-Trichloro-3-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it provides a predictive framework for interpreting the vibrational spectrum of this molecule, grounded in group frequency analysis and comparative data from related substituted pyridines. We will explore the expected vibrational modes, provide a robust, self-validating experimental protocol for data acquisition, and present a detailed guide to spectral interpretation. This whitepaper is designed for researchers, scientists, and quality control professionals who require a deep, practical understanding of how to use IR spectroscopy to characterize and verify this complex halogenated nitroaromatic compound.

Introduction: The Role of Vibrational Spectroscopy in Characterizing Complex Intermediates

2,4,6-Trichloro-3-nitropyridine (C₅HCl₃N₂O₂) is a highly functionalized pyridine derivative. Its structure, featuring three electron-withdrawing chlorine atoms and a nitro group on the pyridine ring, makes it a valuable precursor in organic synthesis.[4] The precise arrangement of these substituents is critical to its reactivity and the identity of the final products. Therefore, unambiguous structural confirmation is a paramount concern in any process utilizing this intermediate.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideally suited for this purpose.[5] The method probes the vibrational modes of a molecule, which are directly related to its bonding and geometry.[6] Each functional group (e.g., C=N, NO₂, C-Cl) absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. This guide will detail the expected IR spectrum of 2,4,6-Trichloro-3-nitropyridine, enabling scientists to confirm its identity, assess its purity, and monitor its presence in reaction mixtures.

Molecular Structure and Predicted Vibrational Complexity

The structure of 2,4,6-Trichloro-3-nitropyridine is defined by a pyridine ring substituted at positions 2, 4, and 6 with chlorine atoms and at position 3 with a nitro group. The sole hydrogen atom is located at the 5-position.

A Self-Validating Protocol for Spectral Acquisition

Acquiring a high-quality, reproducible IR spectrum is critical. The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

Recommended Method: Attenuated Total Reflectance (ATR)

For a solid powder like 2,4,6-Trichloro-3-nitropyridine, ATR is the preferred method over traditional KBr pellets. It requires minimal sample preparation, avoids potential interactions with the KBr matrix, and provides excellent sample-to-sample reproducibility.

Step-by-Step Experimental Protocol

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

-

Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Collection (Self-Validation Step 1):

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. Causality: This step is crucial as it measures the instrument's response and the atmospheric conditions, which are then subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself. A clean, flat baseline after the background scan validates the cleanliness of the crystal.

-

-

Sample Application:

-

Place a small amount of the 2,4,6-Trichloro-3-nitropyridine powder onto the ATR crystal, just enough to cover the crystal surface.

-

Apply consistent pressure using the ATR's pressure clamp. Causality: Consistent pressure ensures intimate contact between the sample and the crystal, leading to a high-quality, reproducible spectrum. Insufficient contact results in weak and distorted peaks.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the following recommended parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Sufficient for most identification purposes)

-

Number of Scans: 16-32 (Improves signal-to-noise ratio)

-

-

-

Data Processing and Cleaning (Self-Validation Step 2):

-

After acquisition, clean the ATR crystal thoroughly.

-

The resulting spectrum should exhibit sharp, well-defined peaks on a flat baseline. The absence of broad absorptions around 3400 cm⁻¹ (O-H stretch) and sharp CO₂ peaks around 2360 cm⁻¹ validates the effectiveness of the atmospheric purging and background correction.

-

Data Presentation and Interpretation

The predicted key absorption bands for 2,4,6-Trichloro-3-nitropyridine are summarized below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Comments |

| 1520 - 1560 | Very Strong | NO₂ Asymmetric Stretch (νas) | A primary, highly reliable peak for identification. |

| 1400 - 1580 | Medium - Strong | Pyridine Ring C=C & C=N Stretches | A series of peaks, potentially overlapping with the NO₂ stretch. |

| 1340 - 1370 | Strong | NO₂ Symmetric Stretch (νs) | The second key peak confirming the nitro group. |

| 800 - 880 | Medium - Strong | C-H Out-of-Plane Bend | Confirms the substitution pattern on the ring. |

| 600 - 800 | Medium - Strong | C-Cl Stretches | A complex pattern in the fingerprint region, unique to this molecule. |

Conclusion

The infrared spectrum of 2,4,6-Trichloro-3-nitropyridine is characterized by a few dominant features arising from the nitro and chloro substituents, superimposed on the complex vibrations of the pyridine ring. The most definitive absorptions are the strong symmetric and asymmetric stretches of the NO₂ group and the C-Cl stretching bands in the low-frequency region. By following the robust ATR experimental protocol outlined in this guide, researchers can obtain high-quality, reproducible spectra. This allows for confident structural verification, purity assessment, and quality control, ensuring the integrity of this critical chemical intermediate in research and development settings.

References

-

ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. Retrieved from [Link]

- Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.

-

PrepChem.com. (n.d.). Synthesis of 2,5,6-trichloro-3-nitropyridine. Retrieved from [Link]

- Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(22), 5858–5860.

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN104892497A - Synthetic method of 2,4,6-trichloropyridine.

-

PubChem. (n.d.). 2,4,6-Trichloro-3-nitropyridine. Retrieved from [Link]

-

PubMed. (2001). Fragment mode analysis and its application to the vibrational normal modes of boron trichloride-ammonia and boron trichloride-pyridine complexes. Retrieved from [Link]

- Suszczyńska, M. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 8, 321-325.

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

- CHIMIA. (1964). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 18, 185-188.

-

LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1021.

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate. Retrieved from [Link]

-

Harvard CfA. (n.d.). Vibrational Modes. Retrieved from [Link]

- Redalyc. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Journal of the Mexican Chemical Society, 59(3), 169-180.

-

PubMed. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of adsorbed species on Au/Al-2.5 at 120 ?C as a function.... Retrieved from [Link]

- Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

-

Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule. Retrieved from [Link]

Sources

- 1. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 2,4,6-Trichloro-3-nitropyridine | C5HCl3N2O2 | CID 12275766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 6. m.youtube.com [m.youtube.com]

A Technical Guide to Regioselectivity in Nucleophilic Aromatic Substitution of 2,4,6-Trichloro-3-nitropyridine

Abstract

2,4,6-Trichloro-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the regioselective substitution of its three chloro substituents via nucleophilic aromatic substitution (SNAr). This in-depth guide provides a comprehensive analysis of the mechanistic principles governing this regioselectivity. We dissect the electronic factors, primarily the synergistic activating effects of the pyridine nitrogen and the C-3 nitro group, which modulate the electrophilicity of the C-2, C-4, and C-6 positions. Through a detailed examination of Meisenheimer complex stability, we establish a predictable hierarchy of reactivity. This guide synthesizes theoretical principles with field-proven insights from analogous systems to provide researchers, scientists, and drug development professionals with a robust framework for predicting and controlling reaction outcomes. A detailed experimental protocol for a model substitution reaction is provided to bridge theory with practical application.

Introduction: The Pyridine Core in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of aromatic systems. Unlike electron-rich carbocycles such as benzene, which favor electrophilic substitution, heteroaromatic systems like pyridine possess an intrinsically electron-deficient π-system. The electronegative nitrogen atom reduces the electron density of the ring, making it susceptible to attack by nucleophiles, a reactivity profile that is significantly enhanced by the presence of additional electron-withdrawing groups (EWGs).[1][2]

The substrate at the heart of this guide, 2,4,6-trichloro-3-nitropyridine, represents a compelling case study in SNAr regioselectivity. It features:

-

An electron-deficient pyridine core .

-

A powerful activating nitro group at the C-3 position.

-

Three potential leaving groups (chloro) at the C-2, C-4, and C-6 positions.

The central challenge and opportunity for the synthetic chemist lie in predicting which of these three chloro groups will be substituted first. This regiochemical outcome is not random; it is governed by a set of well-defined electronic principles. Understanding these principles is paramount for the rational design of synthetic routes toward complex molecular targets in drug discovery and materials science.

Figure 1. Structure of 2,4,6-Trichloro-3-nitropyridine.

Mechanistic Underpinnings of Regioselectivity

The regioselectivity of an SNAr reaction is determined by the relative rates of nucleophilic attack at the different substituted carbons. This rate is, in turn, dictated by the thermodynamic stability of the transition state leading to the key reaction intermediate, the Meisenheimer complex .[3][4] A more stable Meisenheimer complex implies a lower activation energy and a faster reaction rate.

The stability of this anionic σ-complex is maximized when the negative charge can be effectively delocalized away from the site of attack. In 2,4,6-trichloro-3-nitropyridine, two features are instrumental for this stabilization:

-

The Pyridine Nitrogen: Can stabilize a negative charge placed at the ortho (C-2, C-6) and para (C-4) positions through resonance.

-

The C-3 Nitro Group: As a potent EWG, it powerfully stabilizes a negative charge at its ortho (C-2, C-4) and para (C-6) positions via resonance delocalization onto its oxygen atoms.[5][6]

The decisive factor is the synergistic effect of these two features on the stability of the intermediate formed upon attack at each of the three chloro-substituted positions.

Analysis of Nucleophilic Attack at C-4

Attack at the C-4 position is ortho to the nitro group and para to the pyridine nitrogen. This geometry is optimal for charge stabilization. The resulting negative charge in the Meisenheimer complex is delocalized over both the pyridine nitrogen and the oxygen atoms of the nitro group. This extensive delocalization creates a highly stable intermediate, strongly favoring this reaction pathway. Studies on the analogous 2,4-dichloro-5-nitropyridine confirm that substitution occurs preferentially at the C-4 position, which is para to the nitro group, for precisely this reason.[7]

Analysis of Nucleophilic Attack at C-2

Attack at the C-2 position is also ortho to the nitro group and ortho to the pyridine nitrogen. Similar to the C-4 attack, the negative charge can be delocalized onto both activating groups. Therefore, the C-2 position is also highly activated. However, the proximity of the attacking nucleophile to the adjacent bulky nitro group may introduce a degree of steric hindrance, potentially making it kinetically less favorable than the C-4 position.

Analysis of Nucleophilic Attack at C-6

Attack at the C-6 position is para to the nitro group but ortho to the pyridine nitrogen. The negative charge can be delocalized effectively onto both the nitro group and the nitrogen atom. While this position is significantly activated, the electronic stabilization is often considered slightly less pronounced compared to the C-4 position in similar systems. Kinetic studies on related polychlorinated heterocycles, such as 2,4,6-trichloropyrimidine, have shown that a halogen flanked by two heterocyclic nitrogens is exceptionally reactive.[8] While our substrate has only one ring nitrogen, the principle of cumulative electron withdrawal points to high reactivity at the positions most influenced by the activating groups.

Predicted Reactivity Hierarchy: Based on the superior electronic stabilization of the Meisenheimer complex, the predicted order of reactivity for monosubstitution is:

C-4 > C-2 ≈ C-6

The C-4 position is unequivocally the most electrophilic site due to the optimal alignment for resonance stabilization by both the ring nitrogen and the nitro group.

Figure 2. Logical relationship governing regioselective substitution.

Experimental Validation and Data

While specific kinetic data for 2,4,6-trichloro-3-nitropyridine is sparse in readily available literature, a wealth of data from analogous systems strongly supports the predicted C-4 regioselectivity. The following table summarizes experimental observations from closely related substrates, which serve as a reliable proxy for predicting the behavior of the title compound.

| Substrate | Nucleophile | Conditions | Major Product | Regioselectivity | Source |

| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | Acetonitrile, rt | 4-(Cyclopentylamino)-2-chloro-5-nitropyridine | C-4 Substitution | [7] |

| 2-Chloro-3-nitropyridine | Morpholine | N/A | 4-(3-nitropyridin-2-yl)morpholine | C-2 Substitution | [9] |

| 3-Nitropyridine | Methyl Chloroacetate | THF, t-BuOK | 4-Methoxycarbonylmethyl-3-nitropyridine | C-4 Substitution (VNS) | [5] |

| 2,4,6-Trichloro-1,3,5-triazine | Various | N/A | Facile displacement of all three halogens | High Reactivity | [8][10] |

Table 1: Regioselectivity in Analogous Nitropyridine and Triazine Systems.

The data consistently show that positions para or ortho to a nitro group are highly activated. In systems with multiple leaving groups, the position that allows for the most extensive delocalization of the negative charge in the Meisenheimer intermediate is the one that reacts preferentially.[7] For 2,4,6-trichloro-3-nitropyridine, this is unequivocally the C-4 position.

Field-Proven Experimental Protocol: Selective Amination at C-4

To ensure this guide is a self-validating system, the following protocol details a representative, high-selectivity SNAr reaction. This procedure is designed based on established methodologies for selective substitution on polychloronitropyridines.[7]

Objective

To synthesize 4-Anilino-2,6-dichloro-3-nitropyridine via selective nucleophilic aromatic substitution.

Materials & Reagents

-

2,4,6-Trichloro-3-nitropyridine (1.0 eq)

-

Aniline (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4,6-trichloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile to a concentration of 0.2 M.

-

Nucleophile Addition: In a separate flask, prepare a solution of aniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile.

-

Reaction Execution: Cool the solution of the pyridine substrate to 0 °C using an ice bath. Add the aniline/DIPEA solution dropwise over 15 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate (EtOAc).

-

Aqueous Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/EtOAc gradient to afford the pure 4-anilino-2,6-dichloro-3-nitropyridine.

Figure 3. Experimental workflow for selective C-4 amination.

Conclusion and Synthetic Outlook

The regioselectivity of nucleophilic aromatic substitution on 2,4,6-trichloro-3-nitropyridine is decisively controlled by the principles of Meisenheimer complex stabilization. The synergistic electron-withdrawing effects of the ring nitrogen and the C-3 nitro group render the C-4 position the most electrophilic site, leading to highly selective monosubstitution at this carbon. The predicted reactivity order of C-4 > C-2 ≈ C-6 provides a reliable roadmap for synthetic chemists. This inherent and predictable selectivity makes 2,4,6-trichloro-3-nitropyridine a powerful and versatile scaffold. By carefully choosing nucleophiles and controlling reaction stoichiometry, chemists can sequentially functionalize the pyridine core, enabling the efficient construction of complex, high-value molecules for applications ranging from targeted therapeutics to advanced organic materials.

References

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Selective vicarious nucleophilic amination of 3-nitropyridines. RSC Publishing.

- Andreassen, E. J., Bakke, J. M., Sletvold, I., & Svensen, H. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry.

- Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.

- (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.

- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.

- (n.d.). Synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry.

- (n.d.). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Benchchem.

- (2020).

- (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.

- (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.

- (2020).

- (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.

- (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH.

Sources

- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic alkylations of 3-nitropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. zenodo.org [zenodo.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reaction Mechanism of 2,4,6-Trichloro-3-nitropyridine with Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloro-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its electron-deficient aromatic system, adorned with multiple leaving groups and a potent activating nitro group, makes it a versatile precursor for the synthesis of complex substituted pyridines. This guide provides an in-depth exploration of the reaction mechanism between 2,4,6-trichloro-3-nitropyridine and amine nucleophiles. We will dissect the principles of Nucleophilic Aromatic Substitution (SNAr) in this context, focusing on the critical factors that govern the reaction's regioselectivity. This document serves as a technical resource, blending mechanistic theory with practical, field-proven insights to empower researchers in designing and executing synthetic strategies involving this reactive intermediate.

Introduction: The Chemical Landscape of 2,4,6-Trichloro-3-nitropyridine

The pyridine ring is a cornerstone scaffold in numerous pharmaceuticals and functional materials. The strategic introduction of substituents is key to modulating its biological activity and physical properties. 2,4,6-Trichloro-3-nitropyridine stands out as a powerful electrophilic building block. The convergence of three key features dictates its high reactivity:

-

The Pyridine Nitrogen: As an electronegative heteroatom, it inherently reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

-

The Nitro Group (-NO₂): Positioned at C3, this potent electron-withdrawing group further depletes the ring's electron density through both inductive and resonance effects. This activation is crucial for facilitating the substitution reaction.

-

Chloride Leaving Groups: The chlorine atoms at the C2, C4, and C6 positions are effective leaving groups, enabling the facile progress of substitution reactions.

The primary pathway through which this molecule reacts with amines is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this mechanism is paramount to predicting and controlling the reaction's outcome.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. It deviates from the concerted SN2 and stepwise SN1 mechanisms common in aliphatic chemistry.

Step 1: Nucleophilic Addition and Meisenheimer Complex Formation The reaction is initiated when the amine nucleophile attacks one of the electron-deficient carbon atoms (C2, C4, or C6) bearing a chlorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex .[1] The stability of this complex is the single most important factor determining the feasibility and rate of the reaction.

Step 2: Elimination and Aromaticity Restoration The aromaticity of the pyridine ring is restored in a rapid subsequent step through the expulsion of the chloride leaving group. The final product is a new amino-substituted nitropyridine.

The Decisive Factor: Regioselectivity of Amine Attack

With three potential reaction sites (C2, C4, and C6), the critical question is: which chlorine atom is preferentially replaced? The answer lies in the relative stability of the Meisenheimer complex formed upon attack at each position. This stability is governed by a delicate interplay of electronic and steric factors.

Electronic Control: Activating the Ring

Both the ring nitrogen and the C3-nitro group powerfully influence the electron distribution, activating specific positions for nucleophilic attack.

-

Activation by Ring Nitrogen: The pyridine nitrogen withdraws electron density, stabilizing negative charge in the intermediate, particularly when the attack is at the α (C2, C6) or γ (C4) positions.[1]

-

Activation by the Nitro Group: The nitro group provides profound stabilization by delocalizing the negative charge of the Meisenheimer complex onto its oxygen atoms. This effect is strongest for attack at positions ortho (C2, C4) and para (C6) to the nitro group.

In 2,4,6-trichloro-3-nitropyridine, all three chloro-substituted carbons are activated by both the ring nitrogen and the nitro group, leading to high reactivity. The regioselectivity is therefore determined by the degree of stabilization at each position.

-

Attack at C4: This position is ortho to the nitro group and gamma to the ring nitrogen. The resulting Meisenheimer complex is highly stabilized, as the negative charge can be delocalized onto both the electronegative ring nitrogen and the oxygens of the nitro group.

-

Attack at C2: This position is ortho to the nitro group and alpha to the ring nitrogen. Similar to C4 attack, the intermediate enjoys strong resonance stabilization from both activating groups.

-

Attack at C6: This position is para to the nitro group and alpha to the ring nitrogen. The intermediate is also well-stabilized through delocalization to both the nitro group and the ring nitrogen.

While all positions are highly activated, kinetic control often dictates the outcome. The position that is most electron-deficient will react the fastest. The powerful inductive effect of the adjacent nitro group makes the C2 and C4 positions exceptionally electrophilic.[2]

Steric Hindrance: The Role of Nucleophile Size

While electronic factors favor attack at C2 and C4, steric hindrance can play a decisive role. The C2 position is flanked by the bulky nitro group, while the C4 position is flanked by two chlorine atoms. The C6 position is sterically the most accessible.

-

Small Nucleophiles (e.g., Ammonia): With minimal steric demand, ammonia is more likely to attack the most electronically activated site. Ammonolysis of 2,6-dichloro-3-nitropyridine, a related substrate, often yields the 2-amino product, indicating a preference for the position ortho to the nitro group.[3][4]

-

Bulky Nucleophiles (e.g., Secondary amines like piperidine): Larger amines will experience significant steric clash at the C2 position. Consequently, attack at the less hindered C4 or C6 positions becomes more favorable.[2]

Summary of Regiochemical Outcomes

The final product distribution is a result of this kinetic competition. While a definitive prediction requires computational modeling or experimental validation for each specific amine, a general hierarchy of reactivity can be established.

| Position | Electronic Activation | Steric Hindrance | Likely Outcome with... |

| C4 | Very High | Moderate | Favorable for many primary and secondary amines. Often the major product. |

| C2 | Very High | High | Favored by small, unhindered nucleophiles (e.g., NH₃). |

| C6 | High | Low | Can be favored by very bulky nucleophiles where steric factors dominate. |

It is also possible to achieve di- or tri-substitution by using an excess of the amine and more forcing reaction conditions, with subsequent substitutions occurring at the remaining activated positions.

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust, generalized protocol for the monosubstitution of 2,4,6-trichloro-3-nitropyridine with a primary or secondary amine. The causality behind each step is explained to ensure a self-validating and reproducible system.

Step-by-Step Methodology

-

Reagent Preparation & Setup:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4,6-trichloro-3-nitropyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

-

Causality: A dry, inert atmosphere prevents side reactions with atmospheric moisture. Aprotic solvents are used because protic solvents can solvate the nucleophile, reducing its reactivity.

-

-

Addition of Reagents:

-

Add the amine nucleophile (1.0-1.2 eq) to the solution.

-

Add a non-nucleophilic base (1.5-2.0 eq), such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).

-

Causality: An equivalent of HCl is generated during the reaction. The added base is crucial to neutralize this acid, which would otherwise protonate the amine nucleophile, rendering it unreactive.[5][6] A slight excess of the amine can help drive the reaction to completion.

-

-

Reaction Execution:

-

Stir the reaction mixture at a controlled temperature. Many reactions proceed at room temperature, but gentle heating (40-60 °C) may be required for less reactive amines.

-

Causality: Temperature control is critical. Higher temperatures can lead to undesired side products or multiple substitutions.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

-

Causality: Monitoring ensures the reaction is stopped once the starting material is consumed, preventing the formation of byproducts and maximizing yield.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture.

-

Transfer the solution to a separatory funnel and wash sequentially with water and brine.

-

Causality: The aqueous wash removes the ammonium salt byproduct (e.g., triethylammonium chloride) and any remaining inorganic base.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is essential before solvent evaporation to obtain a clean crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Causality: Purification is necessary to isolate the desired regioisomer from any minor isomers or unreacted starting materials.

-

Product Characterization

Unambiguous identification of the resulting regioisomer is critical. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

-

¹H NMR: The number of signals and their coupling patterns in the aromatic region are diagnostic. For a monosubstituted product, two distinct doublets corresponding to the remaining pyridine ring protons will be observed. The precise chemical shifts can help infer the substitution pattern.

-

¹³C NMR: The number of signals in the aromatic region will confirm the formation of a single major regioisomer.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that a substitution reaction has occurred (loss of Cl, gain of the amine fragment).

-

2D NMR (NOESY/ROESY): In cases of ambiguity, Nuclear Overhauser Effect spectroscopy can be used to determine the spatial proximity between the protons of the newly introduced amine and the remaining substituents on the pyridine ring, definitively establishing the regiochemistry.

Conclusion

The reaction of 2,4,6-trichloro-3-nitropyridine with amines is a powerful tool for synthesizing substituted pyridines. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The regiochemical outcome is a predictable yet nuanced result of the competition between strong electronic activation at the C2, C4, and C6 positions and the steric demands of the incoming amine nucleophile. For most common amines, substitution at the C4 position is often the major pathway. By understanding the mechanistic principles and employing a robust, self-validating experimental workflow, researchers can effectively harness the reactivity of this versatile substrate to advance their synthetic goals in drug discovery and materials science.

References

-

Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Available at: [Link]

-

Zenodo. (Date not available). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]

-

ResearchGate. (Date not available). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Available at: [Link]

- Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

PrepChem.com. (Date not available). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. Available at: [Link]

-

Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

-

MDPI. (Date not available). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

-

PubMed. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. Available at: [Link]

-

Jasperse, J. (Date not available). Reactions of Amines. Available at: [Link]

-

ChemRxiv. (Date not available). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

-

Royal Society of Chemistry. (Date not available). Directed nucleophilic aromatic substitution reaction. Available at: [Link]

-

Semantic Scholar. (Date not available). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Available at: [Link]

-

National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]

-

National Institutes of Health. (Date not available). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]

-

National Institutes of Health. (Date not available). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available at: [Link]

-

ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electronic Properties of the 2,4,6-Trichloro-3-nitropyridine Ring System

This guide provides a comprehensive technical overview of the electronic properties of the 2,4,6-trichloro-3-nitropyridine ring system, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis, electronic structure, spectroscopic characterization, and reactivity of this highly functionalized heterocyclic compound.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this versatile heterocycle. The introduction of multiple substituents, such as halogens and nitro groups, profoundly modulates the electronic landscape of the pyridine ring, offering fine-tuned control over its reactivity and biological activity. 2,4,6-Trichloro-3-nitropyridine, a highly electron-deficient system, serves as a valuable intermediate for the synthesis of complex molecular architectures through nucleophilic aromatic substitution reactions. Understanding its intrinsic electronic properties is paramount for its effective utilization in the design of novel pharmaceuticals and functional materials.

Synthesis of the 2,4,6-Trichloro-3-nitropyridine Core

The synthesis of 2,4,6-trichloro-3-nitropyridine is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be devised based on established protocols for the synthesis of its precursors and related substituted pyridines. The proposed pathway involves the initial synthesis of 2,4,6-trichloropyridine followed by a regioselective nitration.

Synthesis of the Precursor: 2,4,6-Trichloropyridine

A robust method for the synthesis of 2,4,6-trichloropyridine starts from 2,6-dichloropyridine. The process involves an N-oxidation followed by chlorination.[1]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyridine

-

Step 1: N-Oxidation of 2,6-Dichloropyridine

-

In a suitable reaction vessel, dissolve 2,6-dichloropyridine in trifluoroacetic acid.

-

Add a catalytic amount of molybdenum trioxide or aluminum oxide.[1]

-

Heat the mixture to 85°C with stirring.

-

Slowly add 30% hydrogen peroxide dropwise over a period of 1-2 hours.

-

Maintain the reaction at 85°C for an additional 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude 2,6-dichloropyridine N-oxide.

-

-

Step 2: Chlorination of 2,6-Dichloropyridine N-oxide

-

To the crude 2,6-dichloropyridine N-oxide, add phosphorus oxychloride (POCl₃) in excess.[1]

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 2,4,6-trichloropyridine.

-

Caption: Predicted Molecular Electrostatic Potential (MEP) map.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Key Features | Rationale |

| ¹H NMR | A single singlet in the aromatic region (δ 7.5-8.5 ppm). | The molecule possesses a single proton at the C5 position. The electron-withdrawing environment will shift this proton downfield. For comparison, the protons of 2,4,6-trichloropyridine appear at δ 7.26 ppm. |

| ¹³C NMR | Five distinct signals in the aromatic region. Carbons attached to chlorine (C2, C4, C6) will be significantly deshielded. The carbon attached to the nitro group (C3) will also be downfield. The carbon bearing the proton (C5) will be the most upfield of the ring carbons. | The lack of symmetry will result in five unique carbon environments. The electronegative substituents will cause significant downfield shifts. |

| IR Spectroscopy | Strong absorptions characteristic of C-Cl stretching (around 700-800 cm⁻¹), asymmetric and symmetric NO₂ stretching (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ respectively), and C=C/C=N stretching of the pyridine ring (around 1600-1400 cm⁻¹). | These are characteristic vibrational modes for the functional groups present in the molecule. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of C₅HCl₃N₂O₂ (225.91 g/mol ). A characteristic isotopic pattern for three chlorine atoms. | The isotopic abundance of ³⁵Cl and ³⁷Cl will lead to a predictable pattern of peaks for the molecular ion and fragments containing chlorine. |

Reactivity: A Hub for Nucleophilic Aromatic Substitution

The highly electron-deficient nature of the 2,4,6-trichloro-3-nitropyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAᵣ) reactions. The chlorine atoms at the C2, C4, and C6 positions are all potential leaving groups.

Regioselectivity

The regioselectivity of nucleophilic attack is governed by a combination of electronic and steric factors.

-

Electronic Effects: The nitro group at the C3 position strongly activates the ortho (C2, C4) and para (C6) positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.

-

Steric Effects: The nitro group at C3 will sterically hinder attack at the adjacent C2 and C4 positions to some extent.

Therefore, nucleophilic attack is most likely to occur at the C2, C4, and C6 positions . The relative reactivity of these positions will depend on the specific nucleophile and reaction conditions. It is plausible that substitution at the C4 and C6 positions might be slightly favored over the C2 position due to reduced steric hindrance from the nitro group.

Caption: Generalized mechanism for SNAr on the title compound.

Reaction Workflow

A typical workflow for performing and analyzing a nucleophilic substitution reaction on 2,4,6-trichloro-3-nitropyridine would involve the following steps:

Caption: Experimental workflow for nucleophilic substitution.

Applications in Drug Development and Materials Science

Polychlorinated and nitrated pyridines are valuable building blocks in the synthesis of biologically active compounds and functional materials. The 2,4,6-trichloro-3-nitropyridine core, with its multiple reactive sites, allows for the construction of diverse molecular libraries for high-throughput screening. Potential applications include:

-

Kinase Inhibitors: The pyridine scaffold is prevalent in many kinase inhibitors, and the ability to introduce various substituents via SNAᵣ allows for the exploration of structure-activity relationships.

-

Agrochemicals: Many herbicides and pesticides are based on highly substituted heterocyclic cores.

-

Organic Electronics: The electron-deficient nature of this ring system could be exploited in the design of n-type organic semiconductor materials.

Conclusion

The 2,4,6-trichloro-3-nitropyridine ring system represents a highly activated and versatile platform for organic synthesis. Its pronounced electronic deficiency, a result of the cumulative electron-withdrawing effects of three chlorine atoms and a nitro group, dictates its reactivity, making it an excellent substrate for nucleophilic aromatic substitution. This guide has provided a comprehensive overview of its synthesis, predicted electronic and spectroscopic properties, and reactivity profile. A thorough understanding of these fundamental characteristics is essential for harnessing the full potential of this valuable chemical intermediate in the development of novel pharmaceuticals and advanced materials.

References

- [Your Cit

- CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google P

-

Synthesis of 2,5,6-trichloro-3-nitropyridine - PrepChem.com. (URL: [Link])

Sources

An In-depth Technical Guide to the Stability and Decomposition of 2,4,6-Trichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Reactivity of a Polysubstituted Heterocycle